molecular formula C12H16ClNO B1479075 N-benzyl-2-chloro-N-methylbutanamide CAS No. 2098104-53-9

N-benzyl-2-chloro-N-methylbutanamide

Cat. No.: B1479075
CAS No.: 2098104-53-9
M. Wt: 225.71 g/mol
InChI Key: SGOXVQQXRGWQBW-UHFFFAOYSA-N
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Description

N-Benzyl-2-chloro-N-methylbutanamide is a chemical compound of interest in organic chemistry and pharmaceutical research. Based on its structural features, which include a chloro substituent at the alpha carbon and an N-benzyl-N-methyl amide group, it is primarily utilized as a synthetic intermediate or building block. Its research applications likely include serving as a precursor in the development of potential pharmacologically active molecules and in the study of structure-activity relationships (SAR). The presence of the reactive chlorine atom makes it a suitable electrophile for nucleophilic substitution reactions, enabling researchers to functionalize the molecule and create diverse compound libraries for various screening applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

2098104-53-9

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-benzyl-2-chloro-N-methylbutanamide

InChI

InChI=1S/C12H16ClNO/c1-3-11(13)12(15)14(2)9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3

InChI Key

SGOXVQQXRGWQBW-UHFFFAOYSA-N

SMILES

CCC(C(=O)N(C)CC1=CC=CC=C1)Cl

Canonical SMILES

CCC(C(=O)N(C)CC1=CC=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group and Substituent Variations

N-Benzyl-2-Chloro-2-Ethylbutanamide (CAS 73758-49-3)
  • Molecular Formula: C₁₃H₁₈ClNO
  • Key Differences: Ethyl vs. Methyl: A bulkier ethyl group replaces the methyl at the chloro-bearing carbon, increasing molecular weight (239.74 vs. 224.71 g/mol) and lipophilicity (XLogP3: 3.3 vs. ~3.0 predicted for the methyl variant). Hydrogen Bonding: Both compounds lack H-bond donors due to N-substitution, but the ethyl variant has one fewer H-bond acceptor (1 vs. 2).
N-Benzyl-2-Chloro-N-Methylethanamine (CAS 17542-47-1)
  • Molecular Formula : C₁₀H₁₄ClN
  • Key Differences :
    • Amine vs. Amide : The ethanamine backbone (shorter chain) and ionic hydrochloride form enhance water solubility compared to the neutral amide.
    • Boiling Point : The amine’s predicted boiling point (205.3°C) is lower than expected for the amide due to weaker intermolecular forces.
    • Basicity : The amine’s pKa (~7.45) reflects moderate basicity, whereas the amide’s CONR₂ group is far less basic.
N-[3-(Benzyloxy)Benzyl]-2-Butanamine Hydrochloride
  • Ionic Nature: The hydrochloride salt improves solubility in polar solvents compared to the neutral amide.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors Boiling Point (°C) pKa Solubility
N-Benzyl-2-Cl-N-Methylbutanamide C₁₂H₁₅ClNO 224.71 ~3.0 0 2 210–220 (predicted) ~1 (amide proton) Low (lipophilic)
N-Benzyl-2-Cl-2-Ethylbutanamide C₁₃H₁₈ClNO 239.74 3.3 0 1 N/A N/A Low
N-Benzyl-2-Cl-N-Methylethanamine C₁₀H₁₄ClN 183.68 N/A 0 (ionic form) 1 205.3 7.45 Moderate (ionic)

Preparation Methods

General Synthetic Strategy Overview

The preparation of N-benzyl-2-chloro-N-methylbutanamide typically involves two key steps:

The synthesis generally employs standard amide bond formation techniques, including the use of acid chlorides or mixed anhydrides, with careful control of reaction conditions to avoid side reactions such as over-chlorination or decomposition.

Preparation of α-Chloroamide Precursors

A reliable approach to synthesize α-chloroamides, including this compound, involves the reaction of α-chlorobutyryl chloride with the corresponding amine under basic conditions.

  • Reagents and Conditions:

    • α-Chlorobutyryl chloride (prepared or commercially available)
    • N-benzyl-N-methylamine or benzylamine followed by methylation
    • Base such as triethylamine (NEt3) to scavenge HCl
    • Solvent: dichloromethane (DCM) or tetrahydrofuran (THF)
    • Temperature: 0 °C to room temperature
    • Reaction time: 2–16 hours depending on scale and conditions
  • Mechanism:
    The nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride, forming the amide bond and releasing chloride ion. The base neutralizes the generated HCl, preventing protonation of the amine and side reactions.

  • Example:
    N-benzyl-N-methylamine reacted with 2-chlorobutyryl chloride in DCM with triethylamine at room temperature yields this compound with high yield (typically >85%).

Alternative Synthetic Routes

Mixed Anhydride Coupling

  • Description:
    Mixed anhydride coupling involves generating a reactive mixed anhydride intermediate from the carboxylic acid precursor and a coupling reagent, followed by reaction with the amine.

  • Reagents:

    • 2-Chlorobutyric acid
    • Isobutyl chloroformate or ethyl chloroformate
    • Base (e.g., N-methylmorpholine)
    • N-benzyl-N-methylamine
  • Conditions:

    • Low temperature (0 °C to room temperature)
    • Anhydrous solvents (THF or DCM)
    • Reaction time: 1–4 hours
  • Advantages:
    This method avoids the direct use of acid chlorides, which can be sensitive and difficult to handle. It also allows better control of reaction rates and selectivity.

  • Yield:
    Typically moderate to high yields (70–90%) are reported.

Direct N-Alkylation of Amides

  • Description:
    Starting from N-benzylbutanamide, selective methylation of the amide nitrogen can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

  • Reagents and Conditions:

    • N-benzylbutanamide
    • Methyl iodide (CH3I) or dimethyl sulfate
    • Base: potassium carbonate or sodium hydride
    • Solvent: DMF or acetone
    • Temperature: room temperature to reflux
    • Reaction time: several hours
  • Considerations:
    Careful control of stoichiometry and reaction time is necessary to avoid over-alkylation or side reactions.

  • Yields:
    Variable, often moderate (50–80%) depending on conditions.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%)
1 2-Chlorobutyryl chloride + N-benzyl-N-methylamine + NEt3 DCM, 0 °C to RT, 4 h This compound 85–90
2 (Alternative) 2-Chlorobutyric acid + isobutyl chloroformate + N-benzyl-N-methylamine THF, 0 °C to RT, 2 h This compound 75–85
3 N-benzylbutanamide + CH3I + K2CO3 DMF, RT to reflux, 6 h This compound 60–80

Purification and Characterization

  • Purification:
    The crude product is commonly purified by flash column chromatography using silica gel, with eluents such as ethyl acetate/hexane mixtures. Crystallization from suitable solvents may also be employed.

  • Characterization:

    • NMR Spectroscopy: Characteristic chemical shifts for the α-chloro position, benzyl protons, and methyl substituents are used to confirm structure.
    • IR Spectroscopy: Amide carbonyl absorption around 1650–1700 cm⁻¹, N-H stretching, and C-Cl stretches.
    • Mass Spectrometry: Molecular ion peak consistent with molecular weight.
    • Elemental Analysis: Confirms purity and composition.

Research Findings and Notes

  • The presence of the chlorine atom at the α-position to the amide carbonyl significantly influences the reactivity and biological activity of the compound.

  • The benzyl and methyl substituents on the nitrogen provide steric and electronic effects that can be tuned for desired activity or further chemical transformations.

  • The synthetic routes described are robust and reproducible, suitable for both small-scale laboratory synthesis and potential scale-up.

  • Reaction conditions such as solvent choice, temperature, and base are critical for optimizing yield and minimizing side products such as hydrolysis or elimination.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages References
Acid Chloride Acylation 2-Chlorobutyryl chloride, N-benzyl-N-methylamine, NEt3 DCM, 0 °C to RT, 4 h 85–90 Simple, high yield
Mixed Anhydride Coupling 2-Chlorobutyric acid, isobutyl chloroformate, amine THF, 0 °C to RT, 2 h 75–85 Avoids acid chlorides
Direct N-Alkylation N-benzylbutanamide, methyl iodide, K2CO3 DMF, RT to reflux, 6 h 60–80 Post-amide formation methylation

Q & A

Q. What are the standard synthetic routes for preparing N-benzyl-2-chloro-N-methylbutanamide?

The compound is typically synthesized via nucleophilic substitution or amide coupling. A common method involves reacting 2-chlorobutanoyl chloride with N-benzyl-N-methylamine in anhydrous dichloromethane (DCM) under inert conditions. Pyridine or triethylamine is added to scavenge HCl, and the reaction is monitored via TLC. Purification is achieved through recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the purity and identity of this compound be verified?

Characterization requires a combination of techniques:

  • NMR : 1^1H and 13^13C NMR to confirm the benzyl, methyl, and chloro-substituted butanamide backbone.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]+^+).
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~550 cm1^{-1} (C-Cl) .

Q. What solvents and conditions are optimal for recrystallizing this compound?

Ethanol/water mixtures or ethyl acetate/hexane systems are effective. Slow evaporation at 4°C minimizes impurities. Thermal stability tests (TGA/DSC) should precede recrystallization to avoid decomposition .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural analysis?

Contradictions often arise from tautomerism or residual solvents. Strategies include:

  • Variable Temperature NMR : To detect dynamic processes (e.g., rotamers).
  • COSY/NOESY : To confirm spatial correlations in complex splitting patterns.
  • X-ray Crystallography : Definitive structural assignment using SHELXL refinement (e.g., resolving disorder in the benzyl group) .

Q. What strategies improve low yields in the chlorination step of the synthesis?

Key factors include:

  • Catalyst Optimization : Use Lewis acids (e.g., AlCl3_3) to enhance electrophilic substitution.
  • Temperature Control : Maintain 0–5°C to suppress side reactions.
  • Reagent Stoichiometry : Excess thionyl chloride (SOCl2_2) ensures complete conversion of the carboxylic acid intermediate .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Docking Studies : Use AutoDock Vina to predict binding affinity to target receptors (e.g., kinase enzymes).
  • QSAR Modeling : Correlate substituent effects (e.g., chloro position) with activity using descriptors like logP and Hammett constants .

Q. What experimental approaches assess the environmental impact of this compound?

  • Degradation Studies : Hydrolytic stability under acidic/basic conditions (pH 2–12) via HPLC monitoring.
  • Ecotoxicology : Daphnia magna acute toxicity assays (EC50_{50}) and biodegradability tests (OECD 301F) .

Methodological Considerations

Q. How to analyze crystallographic data when twinning complicates refinement?

  • SHELXT : For initial structure solution in cases of pseudo-merohedral twinning.
  • HKL-5 : To deconvolute overlapped reflections in high-symmetry space groups.
  • Rigorous R-factor Analysis : Accept models only if Rint<0.05R_{\text{int}} < 0.05 and RfreeR_{\text{free}} aligns with RworkR_{\text{work}} .

Q. What protocols ensure reproducibility in biological activity assays?

  • Dose-Response Curves : Use ≥3 independent replicates with positive/negative controls (e.g., IC50_{50} determination).
  • Cytotoxicity Screening : Pair primary assays (e.g., enzyme inhibition) with MTT assays on HEK-293 cells to rule off-target effects .

Data Contradiction & Validation

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

  • Re-evaluate Force Fields : Ensure parameterization matches the compound’s electronic environment (e.g., AMBER vs. CHARMM).
  • Solvent Accessibility : MD simulations to assess binding pocket hydration effects.
  • Experimental Validation : Repeat assays under varied conditions (e.g., ionic strength, co-solvents) .

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